Cas no 83435-58-9 (tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

O tert-butil (2R)-2-(hidroximetil)pirrolidina-1-carboxilato é um composto quiral amplamente utilizado como intermediário em síntese orgânica, particularmente na produção de fármacos e compostos biologicamente ativos. Sua estrutura contém um grupo hidroximetila e um grupo carbamato protegido (Boc), o que confere alta estabilidade e seletividade em reações. A configuração R no carbono 2 garante especificidade estereoquímica, essencial para aplicações em química medicinal. Este composto é valorizado por sua pureza óptica, solubilidade em solventes orgânicos comuns e compatibilidade com diversas condições de reação, sendo particularmente útil em síntese assimétrica e modificação de moléculas complexas.
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate structure
83435-58-9 structure
Product Name:tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
N.o CAS:83435-58-9
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD00040580
CID:60568
PubChem ID:688279
Update Time:2025-07-20

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-1-Boc-2-(hydroxymethyl)pyrrolidine
    • BOC-D-Prolinol
    • N-(tert-Butoxycarbonyl)-D-prolinol
    • (R)-(+)-1-Boc-2-pyrrolidinemethanol
    • (R)-tert-Butyl 2-(hydroxymethyl)-pyrrolidine-1-carboxylate
    • (R)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol
    • Boc-D-Pro-ol
    • N-Boc-D-prolinol
    • N-tert-Butoxycarbonyl-D-prolinol,
    • tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • tert-butyl (R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • (+)-n-tboc-d-prolinol
    • (R)-1-(Tert-Butoxycarbonyl)-2-PyrrolidineMethanol
    • 1-Boc-D-Prolinol
    • (R)-1-Boc-2-pyrrolidinemethanol
    • (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol
    • N-tert-Butoxycarbonyl-D-prolinol
    • SMR000857152
    • (R)-(-)
    • (R)-1-Boc-pyrrolidin-2-yl-methanol
    • HMS2231L07
    • AM83119
    • (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol, N-t-Boc-D-prolinol, N-Boc-D-prolinol
    • DTXSID40350854
    • 59378-81-3
    • DS-14390
    • 83435-58-9
    • AKOS005259759
    • AC-5652
    • (R)-1-t-butoxycarbonyl-2-pyrrolidinemethanol
    • (R)-tert-butyl (hydroxymethyl)pyrrolidine-1-carboxylate
    • (R)-2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • MLS001332408
    • (2R)-(+)-1-Boc-2-pyrrolidinemethanol
    • BCP25215
    • Boc-(R)-prolinol
    • N-Boc-D-prolinol, puriss., >=99.0% (TLC)
    • (R)-1-tert-butoxycarbonyl-2-hydroxymethylpyrrolidine
    • Z1269244172
    • 1,1-dimethylethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • N-t-Boc-D-prolinol
    • CHEMBL1869411
    • CS-D1199
    • BP-13177
    • MFCD00066232
    • (R)-(+)-1-Boc-2-pyrrolidinemethanol, 98%
    • (R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
    • 2-Methyl-2-propanyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • B3076
    • HY-78924
    • tert-butyl (R)-2-hydroxymethylpyrrolidine-1-carboxylate
    • 2-(R)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • NCGC00166099-01
    • (2R)-N-tert-Butyloxycarbonylpyrrolidin-2-ylmethanol
    • Q-101619
    • (R)-(+)-1-(t-butoxycarbonyl)-2-pyrrolidinemethanol
    • tert-butyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • (R)-t-Butyl 2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • (R)-(+)-(tert-butoxy-carbonyl)-2-pyrrolidinemethanol
    • (R)-2-(hydroxymethyl)-1pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
    • SCHEMBL135177
    • t-butyl (R)-2-hydroxymethylpyrrolidine-1-carboxylate
    • (R)-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • MLS001332407
    • N-Alpha-tert-butoxycarbonyl-D-prolinol
    • BFFLLBPMZCIGRM-MRVPVSSYSA-N
    • (+) N-BOC-D-prolinol
    • EN300-153802
    • (R)-(+)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-N-Boc-pyrrolidine-2-methanol
    • (R)-N-Boc prolinol
    • (R)-Boc-prolinol
    • tert-butyl(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • N-BOC-D-PRO-OH
    • MFCD00040580
    • 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
    • 1-Pyrrolidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • (R)-(+)-2-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine
    • (R)-1-tert-Butyloxycarbonyl-2-(hydroxymethyl)pyrrolidine
    • (R)-2-(Hydroxymethyl)pyrrolidin-1-carboxylic acid tert-butyl ester
    • (R)-2-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]methanol
    • 1-BOC-2-(R)-pyrrolidinemethanol
    • 2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid (R)-tert-butyl ester
    • N-tert-Butoxycarbonyl-(2R)-2-pyrrolidinemethanol
    • tert-Butyl (R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • DB-031293
    • DB-344895
    • MDL: MFCD00040580
    • Inchi: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
    • Chave InChI: BFFLLBPMZCIGRM-MRVPVSSYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H]1CO)=O

Propriedades Computadas

  • Massa Exacta: 201.13600
  • Massa monoisotópica: 201.136
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 210
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 49.8
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 1

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.0840
  • Ponto de Fusão: 58.0 to 63.0 deg-C
  • Ponto de ebulição: 289.5°C at 760 mmHg
  • Ponto de Flash: 128.9℃
  • Índice de Refracção: 54 ° (C=5, MeOH)
  • Coeficiente de partição da água: 不溶
  • PSA: 49.77000
  • LogP: 1.31610
  • Rotação Específica: 49 º (589nm, =1.3, CHCl3)
  • Actividade Óptica: [α]23/D +50°, c = 1.3 in chloroform
  • Solubilidade: 不能溶解于水

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Inert atmosphere,2-8°C
  • Frases de Risco:R36/37/38

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preçomais >>

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tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  30 min, rt → reflux
Referência
Synthesis, Radiolabeling, and in Vitro and in Vivo Evaluation of [18F]ENL30: A Potential PET Radiotracer for the 5-HT7 Receptor
Tampio L'Estrade, Elina; et al, ACS Omega, 2019, 4(4), 7344-7353

Método de produção 2

Condições de reacção
1.1 Solvents: Dichloromethane
Referência
Syntheses and biological evaluation of peptides containing a transition-state isostere: The chemistry of functionalized sulfonamides in the quest for protease inhibitors and catalytic antibodies
Moree, Willy Jantina, 1994, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Biphenyl Solvents: Methanol ,  Acetone ;  15 min, rt; 24 h, rt
Referência
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group
Lind, Florian; et al, Chemical Science, 2023, 14(44), 12615-12620

Método de produção 4

Condições de reacção
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
Referência
Endomorphin-1 Analogues Containing β-Proline Are μ-Opioid Receptor Agonists and Display Enhanced Enzymatic Hydrolysis Resistance
Cardillo, Giuliana; et al, Journal of Medicinal Chemistry, 2002, 45(12), 2571-2578

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
Referência
The first example of enamine-Lewis acid cooperative bifunctional catalysis: application to the asymmetric Aldol reaction
Arnold, Kenny; et al, Chemical Communications (Cambridge, 2008, (33), 3879-3881

Método de produção 6

Condições de reacção
1.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
1.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
1.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
Referência
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

Método de produção 7

Condições de reacção
Referência
Synthesis and Stereochemical Assignment of Conioidine A: DNA- and HSA-Binding Studies of the Four Diastereomers
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Método de produção 8

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 -
Referência
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Método de produção 9

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
2.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
2.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
2.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
Referência
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Método de produção 10

Condições de reacção
1.1 Catalysts: Triacylglycerol lipase Solvents: Water ;  25 h, pH 7.0, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, 30 °C
2.1 Reagents: Lithium chloride ,  Sodium borohydride
Referência
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Método de produção 11

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetone ,  Water ;  overnight, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
3.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
3.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
3.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
Referência
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Método de produção 12

Condições de reacção
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Referência
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Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referência
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Método de produção 14

Condições de reacção
1.1 Reagents: Lithium chloride ,  Sodium borohydride
Referência
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Método de produção 15

Condições de reacção
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1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
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Método de produção 16

Condições de reacção
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1.2 Reagents: Sodium borohydride
Referência
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Método de produção 17

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0.5 h, 4 - 7 °C; 15 h, 4 - 7 °C
Referência
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Método de produção 18

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 70 °C
2.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Referência
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Mahato, Chandan K.; et al, Journal of Organic Chemistry, 2019, 84(2), 1053-1063

Método de produção 19

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ;  -78 °C → rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
2.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
Referência
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Método de produção 20

Condições de reacção
1.1 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine ,  Pivaloyl chloride
2.2 Reagents: Sodium borohydride
Referência
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Método de produção 21

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1.5 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
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Huo, Cui; et al, European Journal of Medicinal Chemistry, 2022, 241,

Método de produção 22

Condições de reacção
1.1 Reagents: Sparteine ,  sec-Butyllithium Solvents: Diethyl ether ,  Cyclohexane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 4.5 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ;  -78 °C; -78 °C → rt; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
2.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
Referência
The first example of enamine-Lewis acid cooperative bifunctional catalysis: application to the asymmetric Aldol reaction
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Método de produção 23

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 2 h, 40 °C
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1.5 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity
Huo, Cui; et al, European Journal of Medicinal Chemistry, 2022, 241,

Método de produção 24

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 10 h, rt
2.1 Catalysts: Triacylglycerol lipase Solvents: Water ;  25 h, pH 7.0, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, 30 °C
3.1 Reagents: Lithium chloride ,  Sodium borohydride
Referência
Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP
Kurokawa, Masayuki; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1323-1333

Método de produção 25

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt
2.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetone ,  Water ;  overnight, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
4.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
4.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
4.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
Referência
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

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